molecular formula C10H19N3 B13276999 [(3-Methyl-1H-pyrazol-4-yl)methyl](pentan-3-yl)amine

[(3-Methyl-1H-pyrazol-4-yl)methyl](pentan-3-yl)amine

Cat. No.: B13276999
M. Wt: 181.28 g/mol
InChI Key: UNUWPHXXCLBHIL-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 3-position of the pyrazole ring and a pentan-3-ylamine group attached to the pyrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with pentan-3-ylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

3-Methyl-1H-pyrazole-4-carbaldehyde+Pentan-3-ylamine(3-Methyl-1H-pyrazol-4-yl)methylamine\text{3-Methyl-1H-pyrazole-4-carbaldehyde} + \text{Pentan-3-ylamine} \rightarrow \text{(3-Methyl-1H-pyrazol-4-yl)methylamine} 3-Methyl-1H-pyrazole-4-carbaldehyde+Pentan-3-ylamine→(3-Methyl-1H-pyrazol-4-yl)methylamine

Industrial Production Methods

In an industrial setting, the production of (3-Methyl-1H-pyrazol-4-yl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(3-Methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

These compounds share the pyrazole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. (3-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern and the presence of the pentan-3-ylamine group, which may confer distinct reactivity and biological effects.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]pentan-3-amine

InChI

InChI=1S/C10H19N3/c1-4-10(5-2)11-6-9-7-12-13-8(9)3/h7,10-11H,4-6H2,1-3H3,(H,12,13)

InChI Key

UNUWPHXXCLBHIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(NN=C1)C

Origin of Product

United States

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